N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide
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Overview
Description
N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is a synthetic organic compound characterized by the presence of a fluorenyl group attached to a pentafluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide typically involves the reaction of 9H-fluoren-2-amine with pentafluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pentafluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(9H-fluoren-2-yl)benzamide: Lacks the pentafluoro substitution, resulting in different electronic properties.
N-(9H-fluoren-2-yl)-4-fluorobenzamide: Contains a single fluorine atom, leading to different reactivity and applications.
N-(9H-fluoren-2-yl)-2,3,4,5,6-tetrafluorobenzamide: Similar structure but with one less fluorine atom, affecting its chemical behavior.
Uniqueness
N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide is unique due to the presence of five fluorine atoms on the benzamide ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for applications requiring specific electronic characteristics, such as in organic electronics and advanced materials .
Properties
IUPAC Name |
N-(9H-fluoren-2-yl)-2,3,4,5,6-pentafluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10F5NO/c21-15-14(16(22)18(24)19(25)17(15)23)20(27)26-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNBKBCZRMVNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10F5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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